1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one

Description

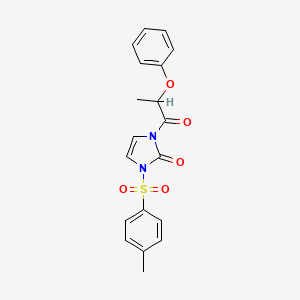

1-(2-Phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one is a heterocyclic compound featuring an imidazolone core substituted with a phenoxypropanoyl group at position 1 and a tosyl (p-toluenesulfonyl) group at position 2. The imidazolone scaffold is known for its versatility in medicinal and materials chemistry, with substituents critically influencing electronic, steric, and solubility properties.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-(2-phenoxypropanoyl)imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-14-8-10-17(11-9-14)27(24,25)21-13-12-20(19(21)23)18(22)15(2)26-16-6-4-3-5-7-16/h3-13,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGYJSFBEBXOIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)C(=O)C(C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one typically involves the following steps:

Formation of 2-phenoxypropanoyl chloride: This is achieved by reacting 2-phenoxypropanoic acid with thionyl chloride or oxalyl chloride under reflux conditions.

Acylation of imidazole: The 2-phenoxypropanoyl chloride is then reacted with imidazole in the presence of a base such as triethylamine to form 1-(2-phenoxypropanoyl)-1H-imidazol-2(3H)-one.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other nucleophiles under basic conditions.

Oxidation and Reduction: The phenoxypropanoyl group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Various substituted imidazole derivatives.

Oxidation: Oxidized phenoxypropanoyl derivatives.

Reduction: Reduced phenoxypropanoyl derivatives.

Hydrolysis: Carboxylic acids and imidazole derivatives.

Scientific Research Applications

1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The phenoxypropanoyl group can interact with enzymes and receptors, modulating their activity. The tosyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the imidazolone ring significantly alter molecular properties. For example:

Key Observations :

- Alkyl Chains : Longer chains (e.g., dodecyl in ) increase hydrophobicity and alter crystal packing but may reduce solubility.

- Electron-Withdrawing Groups: Tosyl (target compound) and trifluoropropanone () enhance reactivity and stability via electron withdrawal.

- Halogenation : Fluorine () improves metabolic stability and bioavailability.

Structural and Crystallographic Comparisons

The imidazolone core’s geometry is influenced by substituents. For instance:

- Copper(II) Complex with Bromobenzyl-Pyrimidinyl Substituents ():

- Bond Lengths : C=O (1.256 Å), Cu–O (2.011–2.013 Å).

- Steric Effects : Bromobenzyl groups create a dihedral angle of 70.1° with the coordination plane, impacting metal-binding geometry.

- Target Compound :

- Expected C=O bond lengths (~1.24–1.26 Å) similar to typical imidazolones.

- Tosyl group’s sulfonyl S=O bonds (~1.43 Å) may induce planarity distortions.

Biological Activity

1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one is a synthetic organic compound with a unique structure that includes a phenoxypropanoyl group and a tosyl group attached to an imidazol-2-one core. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

This compound features:

- Phenoxypropanoyl Group : Known for its ability to interact with biological targets.

- Tosyl Group : Enhances the compound’s solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The phenoxypropanoyl moiety can modulate enzymatic activity, while the tosyl group facilitates cellular penetration, enhancing overall efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The lipophilicity of these compounds plays a crucial role in their ability to disrupt bacterial membranes, leading to cell lysis.

Anti-inflammatory Properties

This compound is also being explored for its anti-inflammatory potential. In vitro studies have demonstrated that imidazole derivatives can inhibit pro-inflammatory cytokines, thus presenting a possible therapeutic avenue for inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Inhibits cytokine production | |

| Enzyme Modulation | Interacts with specific enzymes |

Case Study: Antibacterial Efficacy

A study conducted on imidazole derivatives, including variations of the target compound, revealed promising antibacterial efficacy. The research focused on the interaction between these compounds and bacterial cell membranes. The results indicated that compounds with higher lipophilicity exhibited enhanced antibacterial activity due to better membrane penetration.

Table 2: Comparison of Biological Activities

| Compound | Antibacterial Activity | Anti-inflammatory Activity |

|---|---|---|

| 1-(2-phenoxypropanoyl)-3-tosyl-imidazole | Moderate | High |

| 2-phenoxypropanoic acid | Low | Moderate |

| Tosyl imidazole derivatives | High | Moderate |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(2-phenoxypropanoyl)-3-tosyl-1H-imidazol-2(3H)-one, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving (i) imidazole ring formation via cyclization of substituted thioureas or amidines, (ii) tosylation at the N3 position using tosyl chloride under basic conditions (e.g., NaH in DMF), and (iii) phenoxypropanoyl group introduction via nucleophilic acyl substitution. Reaction optimization includes temperature control (0–25°C for tosylation) and solvent selection (e.g., THF for improved regioselectivity). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation .

Q. How are intermolecular interactions in the crystal lattice of this compound characterized, and what role do they play in stability?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals π-π stacking between aromatic rings (distance: 3.5–4.0 Å) and C–H···O/N hydrogen bonds (2.2–2.5 Å). Van der Waals interactions and torsional angles (e.g., dihedral angles between imidazole and phenoxy groups) are analyzed using SHELX software . Computational tools like CrystalExplorer quantify interaction energies (e.g., Hirshfeld surface analysis) to correlate packing motifs with thermodynamic stability .

Q. Which spectroscopic techniques are critical for structural validation, and how are discrepancies resolved?

- Methodology :

- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks (e.g., aromatic protons at δ 7.0–8.5 ppm).

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 430.12). Discrepancies between experimental and calculated data are addressed via isotopic pattern analysis or alternative ionization methods (e.g., MALDI-TOF) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and rationalize the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Transition-state modeling (e.g., NEB method) evaluates activation barriers for tosylation or acyl substitution. Solvent effects (PCM model) refine predictions. Experimental validation involves kinetic studies (e.g., monitoring reaction progress via HPLC) .

Q. What strategies resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Analysis : IC50 values (e.g., 5–20 µM in cancer cell lines) are compared with MICs (e.g., 50–100 µg/mL against S. aureus).

- Selectivity Index (SI) : Calculate SI = (IC50 for mammalian cells)/(MIC for pathogens) to assess therapeutic window.

- Mechanistic Studies : ROS generation assays or DNA intercalation tests identify off-target effects. Contradictions are addressed via structural analogs (e.g., replacing tosyl with mesyl groups) to isolate activity contributors .

Q. How do steric and electronic effects of substituents influence the compound’s coordination chemistry with transition metals?

- Methodology : Synthesize Cu(II) or Zn(II) complexes and characterize via SC-XRD (e.g., octahedral geometry with Cu–O/N bond lengths of 1.95–2.10 Å). Cyclic voltammetry identifies redox behavior (e.g., Cu²⁺/Cu⁺ at E₁/₂ = 0.15 V). Spectroscopic shifts (e.g., d-d transitions in UV-Vis) correlate with ligand field strength. Steric hindrance from the tosyl group reduces coordination site accessibility, as shown in distorted geometries .

Q. What experimental and computational approaches optimize crystallization conditions for high-resolution structural analysis?

- Methodology :

- Solvent Screening : Use microbatch under oil (e.g., PEG 4000/ammonium sulfate) or vapor diffusion (2-propanol/water) to grow single crystals.

- Cryo-Protection : Add glycerol (20% v/v) to prevent ice formation during data collection (100 K).

- Data Processing : SHELXL refinement with twin-law corrections (HKLF5) for twinned crystals. Disorder modeling (PART/SUMP) resolves overlapping atoms. R-factor convergence (<5%) validates models .

Methodological Notes

- Crystallography : SHELX programs are standard for small-molecule refinement, but pipelines like PHENIX or OLEX2 integrate charge-flipping for challenging datasets .

- Bioactivity : Use in silico docking (AutoDock Vina) to predict binding affinities with targets (e.g., topoisomerase II) before in vitro testing .

- Data Reproducibility : Report crystal data (CCDC numbers), NMR parameters (δ, J in Hz), and assay protocols (e.g., CLSI guidelines) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.